molecular formula C12H11ClN2O B8638431 2-Chloro-4-(2-methoxy-phenyl)-6-methyl-pyrimidine

2-Chloro-4-(2-methoxy-phenyl)-6-methyl-pyrimidine

Cat. No. B8638431
M. Wt: 234.68 g/mol
InChI Key: SFQJAVGZCUXBDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(2-methoxy-phenyl)-6-methyl-pyrimidine is a useful research compound. Its molecular formula is C12H11ClN2O and its molecular weight is 234.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-4-(2-methoxy-phenyl)-6-methyl-pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-(2-methoxy-phenyl)-6-methyl-pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Chloro-4-(2-methoxy-phenyl)-6-methyl-pyrimidine

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

IUPAC Name

2-chloro-4-(2-methoxyphenyl)-6-methylpyrimidine

InChI

InChI=1S/C12H11ClN2O/c1-8-7-10(15-12(13)14-8)9-5-3-4-6-11(9)16-2/h3-7H,1-2H3

InChI Key

SFQJAVGZCUXBDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)Cl)C2=CC=CC=C2OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Part A: Anisole (2.16 g), n-butyllithium (2.5 M in hexanes, 4.0 mL), and dry ether (4.0 mL) were stirred 18 h at room temperature. Ether (5 mL) and tetrahydrofuran (SmL) were added to make a 0.47 M solution of 2-methoxyphenyllithium (21.12 mL), of which 0.47 mL was added to 2-chloro-4-methylpyrimidine (0.71 g, prepared as described by Strekowski et al (J. Heterocylic Chem. 27, 1393 (1990)) dissolved in dry ether (37 mL) and stirred 30 minutes at -30° C. and 2 hours at 0° C. The reaction was quenched with acetic acid (515 μL), water (36 μL) and tetrahydrofuran (5 mL). 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (1.31 g) dissolved in tetrahydrofuran (5 mL) was added to the reaction which was then stirred 20 minutes. 1N Sodium hydroxide (aq.) (10 mL) was added at 0° C. and the reaction was washed with iN sodium hydroxide (3×10 mL). The organic layer was filtered through silica gel and concentrated to dryness to give 2-chloro-6-methyl-4-(2-methoxyphenyl)pyrimidine (0.72 g).
Quantity
2.16 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
21.12 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
37 mL
Type
solvent
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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